molecular formula C8H13Br B13564537 5-(Bromomethyl)-5-methylspiro[2.3]hexane

5-(Bromomethyl)-5-methylspiro[2.3]hexane

Cat. No.: B13564537
M. Wt: 189.09 g/mol
InChI Key: IQPXGWRXWQISNB-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-5-methylspiro[23]hexane is an organic compound with the molecular formula C8H13Br It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-5-methylspiro[2.3]hexane typically involves the bromination of 5-methylspiro[2.3]hexane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows:

  • Dissolve 5-methylspiro[2.3]hexane in an inert solvent like carbon tetrachloride (CCl4).
  • Add N-bromosuccinimide (NBS) and a small amount of azobisisobutyronitrile (AIBN).
  • Heat the mixture or expose it to light to initiate the radical bromination.
  • After the reaction is complete, purify the product by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-5-methylspiro[2.3]hexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: 5-(Hydroxymethyl)-5-methylspiro[2.3]hexane, 5-(Cyanomethyl)-5-methylspiro[2.3]hexane.

    Elimination: 5-Methylspiro[2.3]hex-1-ene.

    Oxidation: 5-(Hydroxymethyl)-5-methylspiro[2.3]hexan-2-one.

Scientific Research Applications

5-(Bromomethyl)-5-methylspiro[2.3]hexane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its role in drug development, particularly in the synthesis of spirocyclic pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    5-(Bromomethyl)spiro[2.3]hexane: Lacks the methyl group at the 5-position.

    5-(Chloromethyl)-5-methylspiro[2.3]hexane: Similar structure but with a chlorine atom instead of bromine.

    5-(Hydroxymethyl)-5-methylspiro[2.3]hexane: The bromine atom is replaced by a hydroxyl group.

Uniqueness

5-(Bromomethyl)-5-methylspiro[2.3]hexane is unique due to the presence of both a bromomethyl and a methyl group on the spirocyclic structure. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

5-(bromomethyl)-5-methylspiro[2.3]hexane

InChI

InChI=1S/C8H13Br/c1-7(6-9)4-8(5-7)2-3-8/h2-6H2,1H3

InChI Key

IQPXGWRXWQISNB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CC2)CBr

Origin of Product

United States

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